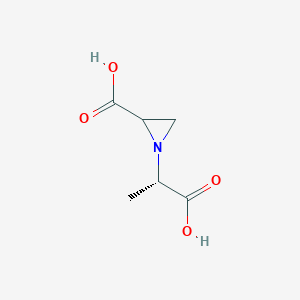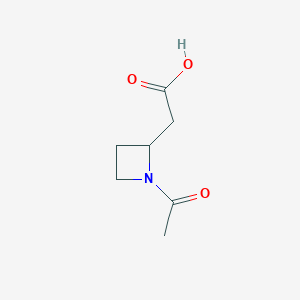
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of amino alcohols or azido alcohols. One common method is the cyclization of 1,2-amino alcohols using reagents such as tosyl chloride (TsCl) in the presence of a base . Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes .
Industrial Production Methods: Industrial production of aziridine derivatives often employs advanced synthetic procedures to ensure high yields and purity. The use of chiral catalysts is common to achieve enantioselectivity in the synthesis of diastereo- and enantiomerically pure aziridines .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as thiols, amines, and alcohols.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the aziridine ring.
Major Products: The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds, including anticancer agents and enzyme inhibitors.
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of various nitrogen-containing compounds and amino acid derivatives.
Biological Research: It is used in the study of protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Industrial Applications: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity allows it to alkylate thiol groups in proteins, leading to the inhibition of protein disulfide isomerases (PDIs) and other thiol-containing enzymes . This inhibition can disrupt the 3D structure of proteins and affect various cellular processes, including those involved in cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxamide (Leakadine): Known for its anticancer activity and low toxicity.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have shown potential as anticancer agents and enzyme inhibitors.
Uniqueness: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific stereochemistry and its ability to selectively alkylate thiol groups in proteins. This selectivity makes it a valuable tool in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
1-[(1S)-1-carboxyethyl]aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)7-2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4?,7?/m0/s1 |
InChI-Schlüssel |
AKLKCVAAPWKQMB-BNPDHHGISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N1CC1C(=O)O |
Kanonische SMILES |
CC(C(=O)O)N1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)



![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

